molecular formula C6H7F3O3 B2830583 2-(Trifluoromethyl)oxolane-3-carboxylic acid CAS No. 1248551-27-0

2-(Trifluoromethyl)oxolane-3-carboxylic acid

Cat. No.: B2830583
CAS No.: 1248551-27-0
M. Wt: 184.114
InChI Key: GLRQBASJUIOWPZ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)oxolane-3-carboxylic acid is an organic compound with the molecular formula C6H7F3O3 It is characterized by the presence of a trifluoromethyl group attached to an oxolane ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)oxolane-3-carboxylic acid typically involves the introduction of a trifluoromethyl group into an oxolane ring followed by carboxylation. One common method involves the reaction of trifluoromethyl ketone with an appropriate oxolane precursor under acidic or basic conditions to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

2-(Trifluoromethyl)oxolane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity. The oxolane ring and carboxylic acid group may interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

2-(Trifluoromethyl)oxolane-3-carboxylic acid can be compared with other similar compounds, such as:

    2-(Trifluoromethyl)oxirane-3-carboxylic acid: Similar structure but with an oxirane ring instead of an oxolane ring.

    2-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid: Similar structure but with a tetrahydrofuran ring.

    2-(Trifluoromethyl)pyrrolidine-3-carboxylic acid: Similar structure but with a pyrrolidine ring.

The uniqueness of this compound lies in its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(trifluoromethyl)oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)4-3(5(10)11)1-2-12-4/h3-4H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRQBASJUIOWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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